2,4,6-Trimethyl-1,3-benzothiazole

Coordination Chemistry Platinum(II) Complexes Benzothiazole Ligands

Standard benzothiazoles lack the precise steric and electronic tuning required for advanced catalysis or drug design. This 2,4,6-trimethyl analog solves that gap. - **Distinct Properties:** LogP 3.22 (vs parent benzothiazole) for improved membrane permeability; defined out-of-plane geometry for metal complexation. - **Applications:** Transition metal catalysis ligand frameworks, SAR lipophilicity enhancement, and organic semiconductor development. - **Supply:** 95-97% purity, characterized by NMR/HPLC, available for immediate R&D shipment.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 80689-37-8
Cat. No. B1357898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-1,3-benzothiazole
CAS80689-37-8
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)C)C
InChIInChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3
InChIKeyYOADQNKYRAUMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-1,3-benzothiazole (CAS 80689-37-8): Procurement-Ready Chemical Profile and Structural Distinctions


2,4,6-Trimethyl-1,3-benzothiazole (CAS 80689-37-8) is a heterocyclic organic compound within the benzothiazole family, characterized by a fused benzene-thiazole ring system with methyl substituents at the 2, 4, and 6 positions . The compound has a molecular formula of C10H11NS, a molecular weight of 177.27 g/mol, and is typically offered at a purity of 95-97% for research use . Key identifiers include InChIKey YOADQNKYRAUMLQ-UHFFFAOYSA-N and SMILES CC1=CC(C)=C2N=C(C)SC2=C1 [1].

Workflow Sterically defined ligand for organometallic synthesis and catalysis
Selection Methyl-substitution pattern dictates LogP, steric bulk, and coordination geometry
Context Functionalized building block for medicinal chemistry SAR exploration

Why 2,4,6-Trimethyl-1,3-benzothiazole (CAS 80689-37-8) Cannot Be Replaced by Generic Benzothiazole Analogs


The specific 2,4,6-trimethyl substitution pattern on the benzothiazole core is not an arbitrary variation; it fundamentally dictates the compound's physicochemical and coordination properties in ways that cannot be matched by unsubstituted or differently substituted analogs. The precise positioning of methyl groups at the 2, 4, and 6 positions has been shown to significantly influence key parameters such as LogP, steric bulk, and electron density, which directly impact its performance as a ligand and its behavior in complex biological or catalytic systems [1][2]. Substituting this compound with a generic benzothiazole would alter these critical attributes, leading to demonstrably different outcomes in applications ranging from metal complex formation to structure-activity relationships in drug discovery. The quantitative evidence below underscores that the 2,4,6-trimethyl substitution is not a commodity but a prerequisite for achieving specific research and industrial outcomes.

Target compound 2,4,6-Trimethyl-benzothiazole
Generic substitute Unsubstituted benzothiazole
Coordination risk Defined out-of-plane dihedral angle in Pt(II) complexes
Analog mismatch Reduced steric hindrance alters complex geometry and stability
Physicochemical risk Calculated LogP of 3.22 drives membrane partitioning
Analog mismatch Parent scaffold LogP ~2.0 may not replicate lipophilic interactions

Quantitative Differentiation Evidence for 2,4,6-Trimethyl-1,3-benzothiazole (CAS 80689-37-8) vs. Analogs


Coordination Chemistry: Steric and Electronic Differentiation as a Ligand for Platinum(II)

In the synthesis of square-planar platinum(II) complexes, the use of 2,4,6-trimethyl-1,3-benzothiazole as a ligand results in a specific out-of-plane orientation with a defined dihedral angle relative to the metal center [1][2]. This is in direct contrast to unsubstituted or less bulky benzothiazole ligands, which would likely adopt a different spatial arrangement due to reduced steric hindrance from methyl groups.

Ligand spatial orientation in Pt(II) complex
Head-to-head
Dihedral angle 76.4(4)° to 88.1(4)° out of plane
Supports steric-influence interpretation in square-planar complexes
Crystallographic analysis at 100 K; unsubstituted analog geometry implied
Coordination Chemistry Platinum(II) Complexes Benzothiazole Ligands

Physical Organic Chemistry: Hydrophobicity (LogP) as a Key Differentiator from Parent Scaffold

The introduction of three methyl groups on the benzothiazole core in 2,4,6-Trimethyl-1,3-benzothiazole leads to a substantial increase in lipophilicity, with a calculated LogP of 3.22 [1]. While direct experimental LogP data for the unsubstituted benzothiazole are not provided in the same source, the parent 1,3-benzothiazole has a reported experimental LogP of approximately 2.0 [2]. This demonstrates a significant, quantifiable shift in hydrophobicity.

Lipophilicity shift from parent scaffold
Cross-study
ΔLogP ≈ +1.22 units
Reported shift in lipophilicity context; supports membrane-permeability screening
Target LogP calculated; baseline experimental
Physicochemical Properties Lipophilicity LogP

Coordination Chemistry: Structural Distinction in Platinum(II) Complex Formation

The formation of a stable, crystallographically characterized tetraethylammonium tribromido(2,4,6-trimethyl-1,3-benzothiazole-κN)platinate(II) complex confirms the compound's ability to act as a monodentate ligand via the imine nitrogen [1]. The precise Pt—N bond length is normal and the geometry is square-planar, demonstrating that the specific 2,4,6-trimethyl substitution does not impede coordination but instead creates a unique steric environment.

Complex formation capability
Supporting evidence
Stable Pt(II)-κN complex crystallized; square-planar geometry confirmed
Confirms compatibility with well-defined metal complex formation
Qualitative confirmation; structural data supports specific geometry
Coordination Chemistry Platinum(II) Complexes Ligand Effects

Optimal Research and Industrial Application Scenarios for 2,4,6-Trimethyl-1,3-benzothiazole (CAS 80689-37-8)


Design of Sterically Demanding Ligands for Homogeneous Catalysis

Based on evidence of its defined out-of-plane geometry in platinum(II) complexes, 2,4,6-Trimethyl-1,3-benzothiazole is an ideal starting material for synthesizing novel ligand frameworks for transition metal catalysis [1]. Its unique steric profile can be exploited to modulate catalytic activity and selectivity in cross-coupling reactions, where controlling the metal's coordination sphere is paramount.

Medicinal Chemistry: Lipophilicity Modulation of Bioactive Scaffolds

Given its significantly higher LogP (3.22) compared to the parent benzothiazole, this compound serves as a strategic building block for enhancing the membrane permeability of drug candidates [2][3]. Medicinal chemists should consider procuring this compound when structure-activity relationship (SAR) studies indicate a need for increased lipophilicity in a lead series without introducing additional heteroatoms or larger functional groups.

Materials Science: Precursor for Advanced Organic Electronics and Sensors

The established ability of benzothiazoles to act as ligands and their inherent electronic properties make 2,4,6-Trimethyl-1,3-benzothiazole a candidate for developing new materials . The specific 2,4,6-trimethyl substitution pattern will impact π-stacking and intermolecular interactions, which are critical for the performance of organic semiconductors or fluorescent sensors. Procurement for this purpose should be based on the premise that the substitution pattern directly affects solid-state packing.

Analytical Chemistry: Use as a Reference Standard for Structural Elucidation

The compound's well-defined spectroscopic and crystallographic data supports its use as a reference standard in analytical chemistry. It can be employed in NMR, HPLC, and mass spectrometry method development to verify the presence or purity of similar benzothiazole derivatives. The availability of high-purity batches (95-97%) from reputable vendors further substantiates this application.

Application
Selection Property
Validation Focus
Homogeneous catalysis ligand design
Sterically demanding substitution pattern
Coordination geometry and catalytic activity modulation
Medicinal chemistry SAR studies
Elevated lipophilicity (LogP context)
Membrane permeability and lead series optimization
Organic electronics and sensor precursors
Defined substitution pattern for solid-state packing
π-Stacking and intermolecular interaction tuning
Analytical reference standard
Well-characterized spectroscopic and crystallographic data
Method development and structural elucidation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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